molecular formula C35H48O10 B14641651 2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester CAS No. 56744-46-8

2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester

Cat. No.: B14641651
CAS No.: 56744-46-8
M. Wt: 628.7 g/mol
InChI Key: MUEIBZIYMWAANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple ethylene glycol units and phenylene groups, making it a versatile material in polymer chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester typically involves the esterification of methacrylic acid with bisphenol-A ethoxylate. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester primarily involves its ability to undergo polymerization. The compound’s methacrylate groups can form cross-linked networks, providing mechanical strength and stability to the resulting polymers. The phenylene and ethylene glycol units contribute to the flexibility and hydrophilicity of the polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester is unique due to its combination of methacrylate groups, phenylene units, and multiple ethylene glycol units. This unique structure imparts a balance of rigidity, flexibility, and hydrophilicity, making it suitable for a wide range of applications .

Properties

CAS No.

56744-46-8

Molecular Formula

C35H48O10

Molecular Weight

628.7 g/mol

IUPAC Name

2-[2-[2-[4-[2-[4-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C35H48O10/c1-27(2)33(36)44-25-21-40-17-15-38-19-23-42-31-11-7-29(8-12-31)35(5,6)30-9-13-32(14-10-30)43-24-20-39-16-18-41-22-26-45-34(37)28(3)4/h7-14H,1,3,15-26H2,2,4-6H3

InChI Key

MUEIBZIYMWAANR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOCCOCCOC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.